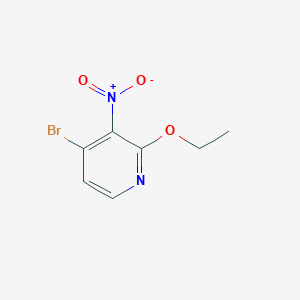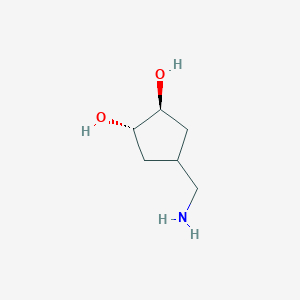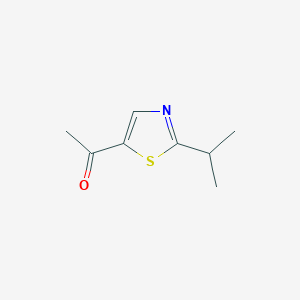
1-(2-Isopropylthiazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropylthiazol-5-yl)ethanone is a chemical compound with the following structural formula:
C9H13NOS
It contains a thiazole ring fused to an ethanone moiety. Thiazole derivatives exhibit diverse biological properties, making them attractive for medicinal chemistry studies . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
The synthesis of 1-(2-Isopropylthiazol-5-yl)ethanone involves the following steps:
Formation of 4-Methylthiazole-5-carbohydrazide (1): Ethyl-4-methylthiazole-5-carboxylate reacts with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide.
Condensation with Substituted Aldehydes: Condensation of 4-methylthiazole-5-carbohydrazide with various substituted aldehydes yields (E)-N’-benzylidene-4-methylthiazole-5-carbohydrazide derivatives.
Cyclization with Acetic Anhydride: Cyclization of the benzylidene derivatives with acetic anhydride results in the formation of this compound.
Analyse Chemischer Reaktionen
1-(2-Isopropylthiazol-5-yl)ethanone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Due to its thiazole and oxadiazole moieties, it may serve as a scaffold for novel therapeutic agents.
Antimicrobial Activity: In vitro studies suggest potential antibacterial and antifungal properties.
Oral Bioavailability: In silico ADMET predictions confirm high oral bioavailability.
Wirkmechanismus
The exact mechanism by which 1-(2-Isopropylthiazol-5-yl)ethanone exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Remember that further research and experimental validation are essential to fully understand its properties and applications
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-5(2)8-9-4-7(11-8)6(3)10/h4-5H,1-3H3 |
InChI-Schlüssel |
GEQSIEVGBWFYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(S1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


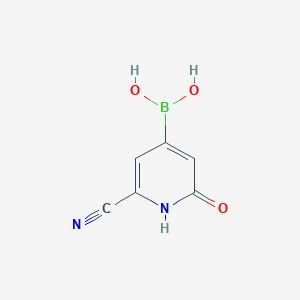


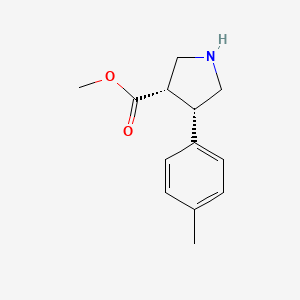
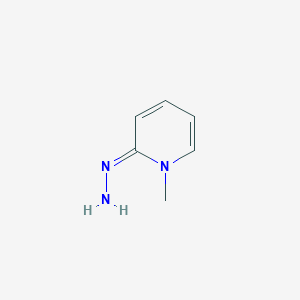
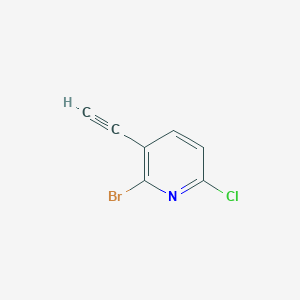
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

